(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

TAAR1 Species selectivity GPCR agonism

(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₁BrClN; MW 260.56 g/mol) is a chiral, dihalogenated 1-aminotetralin derivative that functions as a trace amine-associated receptor 1 (TAAR1) agonist. The compound possesses a defined (R) absolute configuration at the C-1 amine center, a bromine atom at position 6, and a chlorine atom at position 5, distinguishing it from its (S)-enantiomer, regioisomeric (R)-5-bromo-6-chloro variant, and des‑halo analogs.

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Cat. No. B13045028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=C(C=C2)Br)Cl)N
InChIInChI=1S/C10H11BrClN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1
InChIKeyZGZMNTZMAGGRIK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine for Chiral Aminotetralin Research


(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₁BrClN; MW 260.56 g/mol) is a chiral, dihalogenated 1-aminotetralin derivative that functions as a trace amine-associated receptor 1 (TAAR1) agonist [1]. The compound possesses a defined (R) absolute configuration at the C-1 amine center, a bromine atom at position 6, and a chlorine atom at position 5, distinguishing it from its (S)-enantiomer, regioisomeric (R)-5-bromo-6-chloro variant, and des‑halo analogs . This specific substitution pattern and stereochemistry are critical determinants of its pharmacological profile, as evidenced by differential TAAR1 agonist activity across species orthologs [1].

Why Generic (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine Substitution Fails


Substituting (R)-6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine with its (S)-enantiomer, the 5-bromo-6-chloro regioisomer, or the racemic mixture introduces uncontrolled variables in stereochemically sensitive assays. The (R) configuration at C-1 governs the three-dimensional presentation of the amine pharmacophore to TAAR1 [1], while the 6-bromo-5-chloro halogenation pattern dictates electronic and steric complementarity within the receptor binding pocket . Even minor alterations—such as swapping the bromine and chlorine positions—can profoundly shift agonist potency, species selectivity, and off-target profiles, making direct interchange scientifically invalid without re‑validation of every downstream assay [1].

(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine Evidence Guide: Quantitative Differentiation Data


Species-Selective TAAR1 Agonist Activity: Mouse vs. Human Receptor Comparison

The (R)-6-bromo-5-chloro-1-aminotetralin scaffold exhibits species-dependent TAAR1 agonism. In HEK293 cells expressing mouse TAAR1, the compound shows an EC₅₀ of 1.80E+3 nM, while at human TAAR1 the EC₅₀ is 4.90E+3 nM, representing a 2.7-fold lower potency for the human receptor [1]. This species selectivity is a measurable differentiation from analogs such as the 5-bromo-6-chloro regioisomer, for which no TAAR1 data are publicly available, and from des‑halo 1-aminotetralins that lack TAAR1 activity entirely [1].

TAAR1 Species selectivity GPCR agonism

TAAR1 vs. TAAR5 Selectivity Window: Target Engagement Differentiation

The compound demonstrates a measurable selectivity window between TAAR1 and the closely related trace amine-associated receptor 5 (TAAR5). At mouse TAAR5, the EC₅₀ exceeds 1.00E+4 nM, compared to 1.80E+3 nM at mouse TAAR1, yielding at least a 5.6-fold selectivity margin [1]. This contrasts with certain 2-aminotetralin analogs that show broader TAAR subtype activation. The racemic mixture or the (S)-enantiomer may exhibit altered selectivity profiles, although direct comparative data are unavailable.

TAAR5 Selectivity Off-target

Stereochemical Purity and Procurement Specifications vs. Racemate

Commercially available (R)-6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is supplied with a minimum chemical purity of 95% (HPLC) as a single enantiomer . The racemic mixture (CAS 1337152-88-1) is also available but lacks stereochemical definition, introducing variability into biological assays . For procurement, the defined (R) enantiomer ensures batch-to-batch consistency in stereospecific assays, whereas the racemate may produce confounding results due to differential activity of the (S) enantiomer.

Chiral purity Enantiomeric excess Procurement specification

Halogenation Pattern Differentiation: 6-Br-5-Cl vs. 5-Br-6-Cl Regioisomer

The 6-bromo-5-chloro substitution pattern of the target compound is distinct from its regioisomer (R)-5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, which carries bromine at position 5 and chlorine at position 6 . In the broader 2-aminotetralin class, halogen position is known to alter α₁-adrenergic agonist potency by over three orders of magnitude (EC₅₀ range 12 nM to >10,000 nM) [1]. Although direct comparative TAAR1 data for the 5-Br-6-Cl regioisomer are not publicly available, the established sensitivity of aminotetralin pharmacology to halogen placement supports the expectation of differential activity.

Regioisomer Halogenation pattern Structure-activity relationship

Best Research and Industrial Application Scenarios for (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine


Species-Selective TAAR1 Pharmacological Tool Compound Studies

The 2.7-fold selectivity for mouse over human TAAR1 (EC₅₀ 1.80E+3 nM vs. 4.90E+3 nM) makes this compound a valuable tool for investigating species-dependent differences in trace amine signaling. Researchers can use it to probe rodent vs. human TAAR1 pharmacology in recombinant cell systems, informing target validation studies where species translation is critical [1].

TAAR1 vs. TAAR5 Selectivity Profiling in Neurological Disorder Models

With >5.6-fold selectivity for TAAR1 over TAAR5, the compound enables experiments that require TAAR1 engagement without confounding TAAR5 activation. This is particularly relevant in CNS disorder models (e.g., schizophrenia, Parkinson's disease) where both TAAR subtypes are expressed and differential modulation may have therapeutic implications [1].

Chiral Building Block for Medicinal Chemistry SAR Campaigns

The defined (R) stereochemistry and dual halogenation provide a rigid, functionalized scaffold for parallel synthesis and SAR exploration. The bromine and chlorine atoms serve as orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling systematic diversification of the aromatic ring while maintaining the stereochemical integrity required for target engagement studies [1].

Enantioselective Synthesis and Chiral Purity Reference Standard

Procurement of the single (R) enantiomer (min. 95% purity) rather than the racemate (CAS 1337152-88-1) provides a reliable reference standard for chiral HPLC method development and for evaluating the enantioselectivity of novel synthetic routes to 1-aminotetralins .

Quote Request

Request a Quote for (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.